(2-Bromo-1,1-difluoroethyl)cyclopropane
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Overview
Description
(2-Bromo-1,1-difluoroethyl)cyclopropane is an organic compound with the molecular formula C5H7BrF2 It is a cyclopropane derivative where the cyclopropane ring is substituted with a 2-bromo-1,1-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1,1-difluoroethyl)cyclopropane typically involves the reaction of cyclopropane with 2-bromo-1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the substitution reaction. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1,1-difluoroethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding difluoroethylcyclopropane.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the compound to form difluoroacetic acid derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) in THF at 0-25°C.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at elevated temperatures.
Major Products
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of difluoroethylcyclopropane.
Oxidation: Formation of difluoroacetic acid derivatives.
Scientific Research Applications
(2-Bromo-1,1-difluoroethyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Bromo-1,1-difluoroethyl)cyclopropane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-1,1-difluoroethyl)cyclopropane
- (2-Iodo-1,1-difluoroethyl)cyclopropane
- (2-Bromo-1,1-difluoroethyl)cyclobutane
Uniqueness
(2-Bromo-1,1-difluoroethyl)cyclopropane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties
Properties
IUPAC Name |
(2-bromo-1,1-difluoroethyl)cyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2/c6-3-5(7,8)4-1-2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPFIWOSZLNOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CBr)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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